molecular formula C7H8N2O B3351649 N-(6-methylpyridin-2-yl)formamide CAS No. 38614-78-7

N-(6-methylpyridin-2-yl)formamide

Cat. No. B3351649
CAS RN: 38614-78-7
M. Wt: 136.15 g/mol
InChI Key: WJDONERCJCNCPI-UHFFFAOYSA-N
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Patent
US08466176B2

Procedure details

To stirred neat formic acid (3.83 mL, 101.7 mmol) was added acetic anhydride (6.98 mL, 74.0 mmol). The reaction mixture was heated under stirring at 70° C. for 2 hrs and allowed to room temperature. A solution of 6-methylpyridin-2-amine (5.00 g, 46.23 mmol) in tetrahydrofurane (30 mL), was added dropwise in order to prevent temperature from rising above 45° C. The reaction mixture was allowed to room temperature and stirred for further 1 hr. The reaction mixture was concentrated in vacuo and the residue was diluted in 100 mL of ethanol. The reaction mixture was stirred for 2 hrs at room temperature concentrated in vacuo, yielding to N-(6-methylpyridin-2-yl)formamide as a yellow solid [2.00 g, yield 32%; HPLC/MS: m/z=137 (M+H); logP(HCOOH)=0.45].
Quantity
3.83 mL
Type
reactant
Reaction Step One
Quantity
6.98 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([OH:3])=O.C(OC(=O)C)(=O)C.[CH3:11][C:12]1[N:17]=[C:16]([NH2:18])[CH:15]=[CH:14][CH:13]=1>O1CCCC1>[CH3:11][C:12]1[N:17]=[C:16]([NH:18][CH:1]=[O:3])[CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
3.83 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
6.98 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC=CC(=N1)N
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
under stirring at 70° C. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
allowed to room temperature
CUSTOM
Type
CUSTOM
Details
from rising above 45° C
CUSTOM
Type
CUSTOM
Details
was allowed to room temperature
STIRRING
Type
STIRRING
Details
stirred for further 1 hr
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted in 100 mL of ethanol
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 hrs at room temperature
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC=CC(=N1)NC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.